molecular formula C16H16BrNOS B2499330 (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396869-63-8

(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2499330
CAS No.: 1396869-63-8
M. Wt: 350.27
InChI Key: VCWPSRDOQLWZCR-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is an organic compound that features a bromophenyl group, a thiophenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate halogenated precursor.

    Introduction of the Thiophenyl Group: The thiophenyl group is added via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Bromophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-Fluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (2-Iodophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s binding affinity and reactivity in chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-bromophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-15-4-2-1-3-14(15)16(19)18-8-5-12(6-9-18)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWPSRDOQLWZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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